N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position and a dimethylsulfamoylbenzamide moiety at the 2-position.
The compound’s design integrates a brominated benzothiazole ring, which may enhance electrophilic reactivity and binding affinity to biological targets, alongside the dimethylsulfamoyl group, which contributes to solubility and metabolic stability. Such features are critical in drug discovery for optimizing pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFVXQDJWBGWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362027 | |
| Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5918-22-9 | |
| Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Bromination of Benzothiazole: The starting material, 1,3-benzothiazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position of the benzothiazole ring.
Formation of Benzamide Derivative: The brominated benzothiazole is then reacted with 4-(dimethylsulfamoyl)benzoic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in the presence of a suitable solvent (e.g., DMF, DMSO) and a base (e.g., NaH, KOH).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of oxidized products such as sulfoxides or sulfones.
Reduction Reactions: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological macromolecules.
Materials Science:
Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, in the context of its anticancer activity, the compound may inhibit the activity of key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound and compound 50 share the dimethylsulfamoyl group but differ in the core heterocycle (benzothiazole vs. thiazole) and substituents (6-bromo vs. 4-bromophenyl). The bromine placement may influence steric interactions and electronic effects.
- Compound 2D216 replaces the dimethylsulfamoyl with a piperidinylsulfonyl group, which could alter membrane permeability due to increased lipophilicity.
- The compound in introduces a 3-ethyl group on the benzothiazole ring, forming a ylidene structure. This modification likely enhances conformational rigidity and may affect binding kinetics .
Pharmacological Activity
- NF-κB Activation: Compound 50 and 2D216 were identified in a high-throughput screen (HTS) as potent enhancers of LPS-induced NF-κB signaling, with prolonged activity at 5- and 12-hour timepoints .
- Adjuvant Potentiation: The aminothiazole/benzothiazole scaffold in these compounds is associated with immunostimulatory effects, possibly through interactions with kinases or transcription factors involved in TLR pathways .
Physicochemical Properties
A comparison of computed properties (where available):
| Property | Target Compound (Estimated) | Compound 50 (Estimated) | Compound in |
|---|---|---|---|
| XLogP3 | ~3.5 | ~3.8 | 3.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Topological Polar Surface Area | ~104 Ų | ~104 Ų | 104 Ų |
| Rotatable Bonds | 4 | 5 | 4 |
Implications :
- The higher XLogP3 of compound 50 and the compound suggests greater lipophilicity, which may enhance cell permeability but reduce aqueous solubility.
- The target compound’s lower molecular weight (estimated) could favor better bioavailability compared to the analog.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bromine at the 6-position (target compound) vs. 4-bromophenyl (compound 50) may confer distinct electronic effects on the heterocycle, influencing target binding. The dimethylsulfamoyl group appears critical for maintaining solubility without sacrificing potency .
- Synthetic Accessibility : The absence of complex substituents (e.g., piperidinyl in 2D216) in the target compound may simplify synthesis, though bromination regioselectivity on the benzothiazole ring could pose challenges.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The unique structure of this compound, characterized by the presence of a bromine atom and a dimethylsulfamoyl group, allows it to interact with various biological targets.
- IUPAC Name: this compound
- Molecular Formula: C16H14BrN3O3S
- Molecular Weight: 440.33 g/mol
- CAS Registry Number: 5918-22-9
The biological activity of this compound is attributed to its ability to bind with specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to various biological effects:
- Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, promoting apoptosis in cancer cells.
- Anticonvulsant Properties : A study on related benzothiazole derivatives indicated potential anticonvulsant effects without significant neurotoxicity .
- Antimicrobial Effects : Preliminary studies suggest that benzothiazole derivatives possess antimicrobial properties, although specific data for this compound is limited.
Biological Activity Data
The following table summarizes various studies that have assessed the biological activity of benzothiazole derivatives similar to this compound:
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific kinases that regulate cell cycle progression and survival pathways.
Anticonvulsant Effects
A series of benzothiazole derivatives were evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The results indicated that compounds with similar structures exhibited significant anticonvulsant activity while maintaining a favorable safety profile regarding neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
